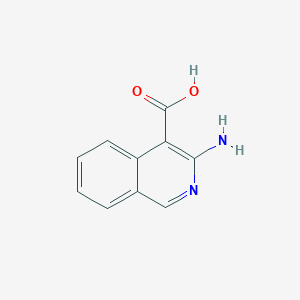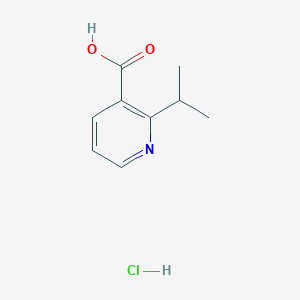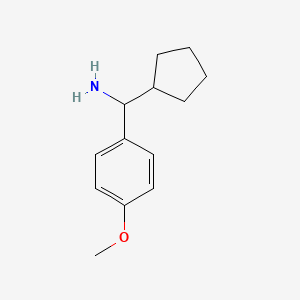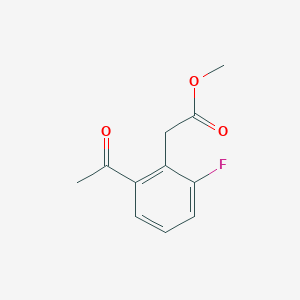
Methyl 2-(2-acetyl-6-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-acetyl-6-fluorophenyl)acetate is an organic compound with the molecular formula C11H11FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-6-fluorophenyl)acetate typically involves the esterification of 2-(2-acetyl-6-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(2-acetyl-6-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-carboxy-6-fluorophenyl)acetic acid.
Reduction: 2-(2-hydroxy-6-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(2-acetyl-6-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of Methyl 2-(2-acetyl-6-fluorophenyl)acetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in various biochemical pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to target proteins, potentially enhancing its biological activity.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-fluorophenyl)acetate
- Methyl 2-(2-acetylphenyl)acetate
- Methyl 2-(6-fluorophenyl)acetate
Uniqueness
Methyl 2-(2-acetyl-6-fluorophenyl)acetate is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C11H11FO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
methyl 2-(2-acetyl-6-fluorophenyl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)8-4-3-5-10(12)9(8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
SFXITIAEESVNDC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC=C1)F)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodoimidazo[1,5-a]pyridine](/img/no-structure.png)
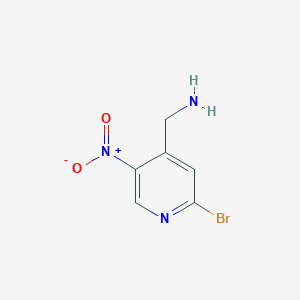
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
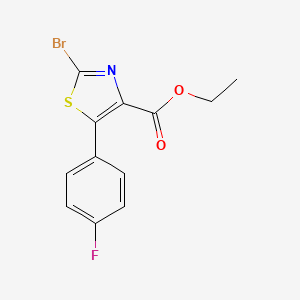

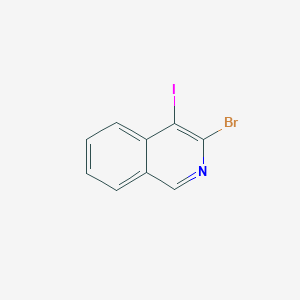

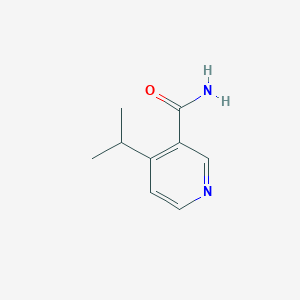
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
